Aconitato de trimetilo

Descripción general

Descripción

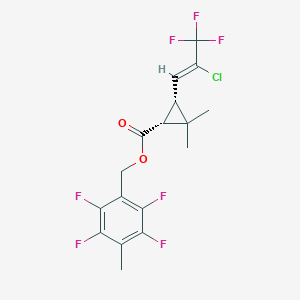

Trimethyl aconitate is an ester derivative of aconitic acid, characterized by the presence of three methoxy groups attached to the aconitic acid backbone. This compound is known for its high density of functional groups, making it a versatile reagent in organic synthesis and polymer chemistry. It is often used as a renewable raw material due to its derivation from bio-based sources.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Trimethyl aconitate, a derivative of aconitate, is a small molecule that plays a role in the tricarboxylic acid (TCA) cycle It’s parent compound, aconitate, is known to interact with the enzyme aconitase .

Mode of Action

Aconitate, from which trimethyl aconitate is derived, is known to be converted by aconitase in the tca cycle . Aconitase catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .

Biochemical Pathways

Trimethyl aconitate is involved in the TCA cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, is an emerging metabolic small molecule that regulates macrophage inflammation . Itaconate is produced by the decarboxylation of cis-aconitate . The TCA cycle metabolites, including itaconate, play significant roles in controlling the immunophenotype and inflammatory response of macrophages .

Pharmacokinetics

It’s synthesized via a two-step palladium-catalysed carbonylation of propynyl alcohol .

Result of Action

Itaconate, a related compound, has been found to possess potent immunomodulatory characteristics . Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .

Action Environment

It’s known that various environmental factors can affect the action of biochemical compounds in general .

Análisis Bioquímico

Biochemical Properties

Trimethyl aconitate participates in biochemical reactions within the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from cis-aconitate via the enzyme aconitate decarboxylase 1 (ACOD1) . The nature of these interactions involves the conversion of cis-aconitate to itaconate, an immuno-regulatory metabolite .

Cellular Effects

Trimethyl aconitate influences various types of cells and cellular processes. It plays a role in the regulation of macrophage immune metabolism . Itaconate, a derivative of trimethyl aconitate, has been shown to regulate macrophage function through multiple mechanisms .

Molecular Mechanism

The molecular mechanism of trimethyl aconitate involves its conversion to itaconate via the enzyme ACOD1 . This process affects metabolic pathways regulating inflammation and microbe survival . Itaconate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that itaconate, a derivative of trimethyl aconitate, has been shown to have significant effects on macrophage function .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Trimethyl aconitate is involved in the TCA cycle, a central metabolic pathway of cells . It interacts with the enzyme ACOD1 in the conversion of cis-aconitate to itaconate .

Transport and Distribution

It is known that itaconate, a derivative of trimethyl aconitate, is produced in the mitochondria of immune cells .

Subcellular Localization

Itaconate, a derivative of trimethyl aconitate, is known to be produced in the mitochondria of immune cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethyl aconitate can be synthesized through various methods. One notable method involves the palladium-catalyzed triple carbonylation of propynyl alcohol. This two-step process includes an oxidative carbonylation followed by a substitutive carbonylation, yielding high amounts of E and Z aconitic trimethyl esters .

Another common preparation method involves the esterification of aconitic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed overnight with continuous stirring to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of trimethyl aconitate often involves the use of renewable feedstocks. The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate is considered a green chemistry approach, proceeding quantitatively within minutes under ambient conditions .

Análisis De Reacciones Químicas

Types of Reactions: Trimethyl aconitate undergoes various chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of nucleophilic amines to the electron-deficient alkene of trimethyl aconitate, forming N-alkyl-pyrrolidone structures.

Domino Reactions: These reactions consist of imine additions and intramolecular acylations, providing access to heteropolycycles in one-pot reactions.

Common Reagents and Conditions:

Aza-Michael Addition: Primary amines are used as nucleophiles, and the reaction proceeds under ambient conditions.

Domino Reactions: Imine formation and subsequent acylation are facilitated by the presence of suitable catalysts and solvents.

Major Products:

Aza-Michael Addition: Tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), which exhibits excellent thermal stability.

Domino Reactions:

Comparación Con Compuestos Similares

Trimethyl aconitate can be compared with other similar compounds, such as:

Propiedades

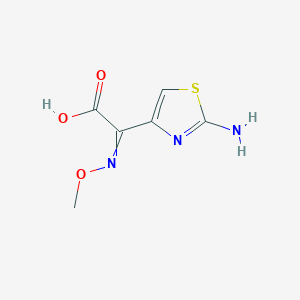

IUPAC Name |

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20820-77-3 | |

| Record name | Trimethyl aconitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trimethyl aconitate a promising building block in polymer synthesis?

A: Trimethyl aconitate possesses a high density of functional groups, making it attractive for polymerization reactions. For instance, it readily undergoes aza-Michael addition with diamines, forming tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. These monomers exhibit excellent thermal stability, proving valuable for melt-polycondensation reactions, ultimately yielding polymers with tunable properties. Furthermore, its copolymerization with butadiene, styrene, acrylonitrile, and vinyl chloride has been studied. These studies explored its reactivity ratios and the resulting copolymer properties, demonstrating its versatility in material science.

Q2: How does trimethyl aconitate contribute to greener synthetic approaches in organic chemistry?

A: Trimethyl aconitate can be derived from renewable sources, aligning with green chemistry principles. It participates in efficient domino reactions, such as those involving imine additions and intramolecular acylations, offering a concise route to heteropolycycles in one-pot reactions. This highlights its potential to streamline synthesis while minimizing environmental impact.

Q3: Can trimethyl aconitate be electrochemically modified, and what are the implications?

A: Yes, trimethyl aconitate undergoes stereoselective cathodic cyclodimerization, producing a cyclic hexamethyl ester via inter- and intramolecular Michael addition. This electrochemical transformation exemplifies how renewable feedstocks can be converted into valuable compounds using sustainable methods.

Q4: Has trimethyl aconitate been explored for biological applications?

A: While not extensively studied for direct biological activity, a recent study explored a novel application of trimethyl aconitate in modifying an existing anti-TNF-α aptamer. Researchers conjugated three units of the aptamer to a trimethyl aconitate core, creating a trimeric structure. This modification significantly enhanced the aptamer's affinity for TNF-α, leading to improved neutralization of TNF-α activity both in vitro and in vivo.

Q5: What analytical techniques are commonly used to characterize trimethyl aconitate and its derivatives?

A: Gas chromatography has been employed to analyze the pyrazoline derivative of trimethyl aconitate. This technique allows for the separation and quantification of the derivative, providing insights into its purity and potential applications. In the context of the anti-TNF-α aptamer modification, gel electrophoresis played a crucial role in confirming the formation of the trimeric aptamer structure linked by trimethyl aconitate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)